(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-fluoro-phenoxy)-2-pyrrolidinecarboxylic acid
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-fluoro-phenoxy)-2-pyrrolidinecarboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-fluoro-phenoxy substituent at the 4-position. This compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly in peptide synthesis and prodrug development . Safety data sheets (SDS) classify it as hazardous (GHS Category 4 acute toxicity, H302; skin/eye irritation, H315/H319; respiratory irritation, H335), necessitating stringent handling protocols .
Properties
IUPAC Name |
(2S,4S)-4-(2-fluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO5/c1-16(2,3)23-15(21)18-9-10(8-12(18)14(19)20)22-13-7-5-4-6-11(13)17/h4-7,10,12H,8-9H2,1-3H3,(H,19,20)/t10-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSMQEAACFWSDK-JQWIXIFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-fluoro-phenoxy)-2-pyrrolidinecarboxylic acid is a compound with significant potential in pharmaceutical applications. Its unique structure, characterized by the presence of a pyrrolidine ring and a fluorophenoxy group, suggests diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₂₀FNO₅
- CAS Number : 686766-52-9
- Molecular Weight : 323.34 g/mol
Structural Representation
The compound's structure can be represented as follows:
The biological activities of this compound are primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Receptor Modulation : The compound may act on various receptors, influencing signaling pathways associated with growth factors and hormones.
- Antitumor Activity : Preliminary studies indicate its potential as an antitumor agent, possibly through the induction of apoptosis in cancer cells.
Pharmacological Effects
Recent studies have highlighted several pharmacological effects associated with this compound:
- Anticancer Properties : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cells, demonstrating significant inhibitory effects on cell growth.
- Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation in preclinical models by modulating cytokine release.
- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of this compound against human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values in the low micromolar range. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Mechanism
In a separate investigation published in Pharmacology Reports, researchers assessed the anti-inflammatory properties of this compound using a murine model of acute inflammation. The results demonstrated a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) following treatment with the compound, suggesting its potential as an anti-inflammatory agent.
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
a) (2S,4R)-1-(Tert-butoxycarbonyl)-4-((4-vinylbenzyl)oxy)pyrrolidine-2-carboxylic Acid
- Key Differences : The (2S,4R) configuration alters the spatial orientation of the substituents compared to the (2S,4S) target compound. The 4-vinylbenzyloxy group introduces a reactive vinyl moiety, enabling polymerization or further functionalization.
- Synthesis & Reactivity : Synthesized via coupling with di-tert-butyl dicarbonate and NH4HCO3 in acetonitrile . The vinyl group enhances versatility in downstream reactions but increases instability under radical conditions.
- Enantiomer Separation: No significant self-disproportionation of enantiomers (SDE) observed under achiral chromatography, suggesting similar challenges in resolving stereoisomers for both compounds .
b) (2R,4S)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic Acid
- Substituent Impact: Replacing the 2-fluoro-phenoxy group with a phenyl ring reduces electronegativity and lipophilicity. The phenyl group engages in stronger π-π interactions but lacks the fluorine’s electron-withdrawing effects.
- Safety Profile : Shares identical GHS hazards (H302, H315, H319, H335) with the target compound, indicating similar toxicity mechanisms .
Substituent Modifications
a) (2S,4S)-1-(Tert-butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic Acid
- Structural Features: The 2-chloro-4-tert-pentylphenoxy group introduces bulkiness and higher lipophilicity (logD ~3.62) compared to the target’s 2-fluoro-phenoxy .
- Bioactivity Implications : The chloro substituent’s greater electronegativity may enhance metabolic stability but could increase toxicity risks.
b) (2S,4S)-1-(Tert-butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic Acid
- Direct Fluorination: A fluorine atom replaces the phenoxy group, simplifying the structure while retaining stereochemistry. This modification reduces molecular weight (291.34 g/mol vs. ~337.34 g/mol for the target) and may improve aqueous solubility .
Functional Group Comparisons
| Compound Name | Substituent | Configuration | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | 2-fluoro-phenoxy | (2S,4S) | ~337.34 | Moderate lipophilicity, H-bond acceptor |
| (2S,4R)-4-(4-vinylbenzyloxy) | 4-vinylbenzyloxy | (2S,4R) | ~343.40 | Reactive vinyl group, higher instability |
| (2R,4S)-4-phenyl | Phenyl | (2R,4S) | 291.34 | Strong π-π interactions, lower logD |
| (2S,4S)-4-(2-chloro-tert-pentyl) | 2-chloro-4-tert-pentyl | (2S,4S) | ~424.90 | High lipophilicity, metabolic resistance |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
